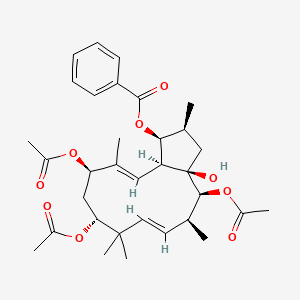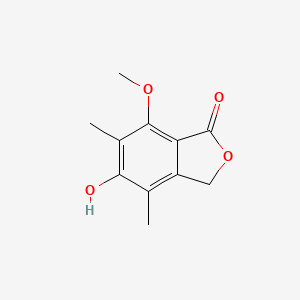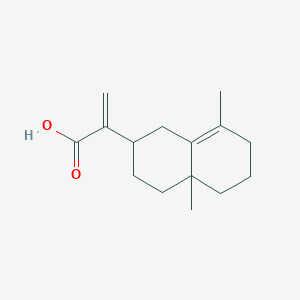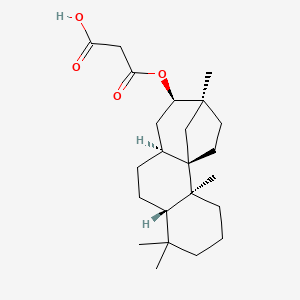
Thyrsiflorin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thyrsiflorin A is a natural product found in Calceolaria thyrsiflora and Calceolaria polifolia with data available.
Applications De Recherche Scientifique
Antitumor Activity and Mechanism of Action
Demalonyl Thyrsiflorin A and Antitumor Activity Demalonyl thyrsiflorin A, a derivative of thyrsiflorin A, exhibits significant antitumor activities. It induces cell death in cancer cells by activating apoptotic and necrotic pathways. The presence of a hydroxyl group is crucial for the decreased viability of cancer cells. This compound also triggers an increase in reactive oxygen species (ROS) production, which plays a role in both apoptotic and necrotic cell death in human epithelial cancer cells, including androgen-insensitive prostate cancer and oral squamous carcinoma cells (Garbarino et al., 2007).
Cytotoxicity in Melanoma Cells Similar antitumor effects were observed in melanoma cells. Demalonyl thyrsiflorin A exhibits a clear dose-response relationship in reducing cell viability. At certain concentrations, it induces apoptosis, potentially involving the reduction of Hsp70 expression and further ROS production. However, higher concentrations lead to a shift from apoptosis to necrosis, possibly due to the inhibition of the caspase cascade and additional ROS increase (Cardile et al., 2018).
Genetic Variability and Association with Biochemical Traits
Genetic Variability in Dendrobium Thyrsiflorum Dendrobium thyrsiflorum, associated with thyrsiflorin A, shows significant genetic diversity and phytochemical variability across different populations. Analysis revealed variability in total phenolics, flavonoids, alkaloid contents, and antioxidant activity. The genetic information from this study is crucial for conservation strategies and understanding the medicinal potential of Dendrobium thyrsiflorum, particularly its antioxidant properties (Bhattacharyya et al., 2017).
In Vitro Antiviral and Cytotoxic Activity
Semisynthetic Analogues of Scopadulane Diterpenes Thyrsiflorin A and its semisynthetic analogues, derived from scopadulane-type diterpenes, have been studied for their antiherpetic activity against Herpes simplex virus type II and cytotoxicity against human tumor cell lines. While some compounds showed moderate antiherpetic activity, none exhibited significant cytotoxicity, revealing important structure-activity relationships and structural features necessary for cytotoxic and antiviral activities (Betancur-Galvis et al., 2001).
Secondary Metabolites Analysis
Phlogacanthus Thyrsiflorus Secondary Metabolites A comprehensive analysis of secondary metabolites in Phlogacanthus thyrsiflorus revealed the presence of pharmacologically important terpenoids and β-Sitosterol in various plant parts. This study is the first to provide quantitative estimation of these metabolites, highlighting the plant's richness in compounds with potential medicinal applications (Singh et al., 2021).
Propriétés
Formule moléculaire |
C23H36O4 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
3-oxo-3-[[(1S,2S,7S,10S,12R,13S)-2,6,6,13-tetramethyl-12-tetracyclo[11.2.1.01,10.02,7]hexadecanyl]oxy]propanoic acid |
InChI |
InChI=1S/C23H36O4/c1-20(2)8-5-9-22(4)16(20)7-6-15-12-17(27-19(26)13-18(24)25)21(3)10-11-23(15,22)14-21/h15-17H,5-14H2,1-4H3,(H,24,25)/t15-,16-,17+,21-,22-,23-/m0/s1 |
Clé InChI |
SXAKSYSZGTXJGQ-YDZITQAVSA-N |
SMILES isomérique |
C[C@]12CC[C@]3(C1)[C@@H](CC[C@@H]4[C@@]3(CCCC4(C)C)C)C[C@H]2OC(=O)CC(=O)O |
SMILES canonique |
CC1(CCCC2(C1CCC3C24CCC(C4)(C(C3)OC(=O)CC(=O)O)C)C)C |
Synonymes |
thyrsiflorin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




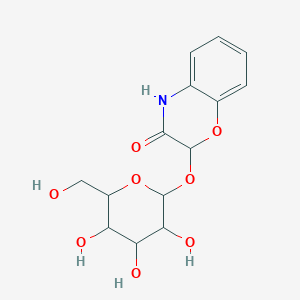
![3-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propylcarbamoyl}-acrylic acid](/img/structure/B1255132.png)
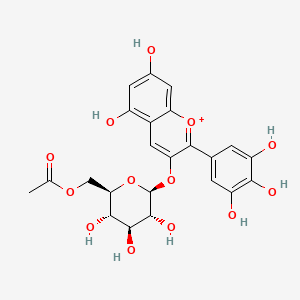

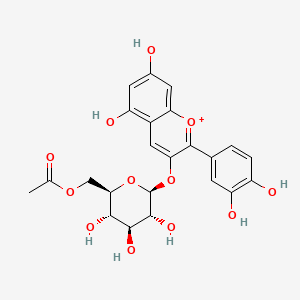
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1255142.png)
![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)


